2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
Description
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a synthetic thiazolidinone derivative characterized by a Z-configured 2-methoxybenzylidene substituent at the 5-position of the thiazolidinone core and an N-linked quinoxalin-6-yl acetamide moiety. The compound’s molecular formula is C₂₀H₁₄N₄O₂S₂, with a molecular weight of 406.5 g/mol (). Its structure combines a rhodanine-like scaffold with a quinoxaline group, a bicyclic aromatic system known for its DNA-intercalating and kinase-inhibitory properties.
Properties
Molecular Formula |
C21H16N4O3S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C21H16N4O3S2/c1-28-17-5-3-2-4-13(17)10-18-20(27)25(21(29)30-18)12-19(26)24-14-6-7-15-16(11-14)23-9-8-22-15/h2-11H,12H2,1H3,(H,24,26)/b18-10- |
InChI Key |
BEJPKAGJEDAANM-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with quinoxaline-6-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Core
The sulfur and nitrogen atoms in the thiazolidinone ring facilitate nucleophilic substitution. Key reactions include:
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Thiol Displacement | Alkyl halides (e.g., CH₃I) in DMF, 60°C | Replacement of the thioxo group with alkyl thioethers | 55–60% |
| Amine Alkylation | Benzyl chloride, K₂CO₃, RT | Formation of N-alkylated derivatives | 50–55% |
-
Mechanistic Insight : The thioxo group (C=S) acts as a leaving group, with the reaction proceeding via an SN2 pathway. Steric hindrance from the methoxybenzylidene group reduces reactivity at the 3-position.
Cyclocondensation Reactions
The compound participates in cyclization reactions to form fused heterocycles:
-
Key Observation : The quinoxaline moiety stabilizes intermediates through π-π stacking, enhancing cyclization efficiency.
Oxidation and Reduction Pathways
The thioxo group and methoxybenzylidene fragment exhibit redox activity:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation (C=S → C=O) | H₂O₂ (30%), acetic acid, 50°C | Conversion to 4-oxo-thiazolidinone |
| Reduction (C=N) | NaBH₄, ethanol, RT | Saturation of the benzylidene double bond |
-
Kinetic Data : Oxidation proceeds with a rate constant () of at pH 7.
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the compound undergoes structural rearrangements:
| Conditions | Transformation | Mechanism |
|---|---|---|
| HCl (1M), ethanol, reflux | Ring-opening to form thioamide intermediates | Protonation of the thiazolidinone ring |
| NaOH (10%), 70°C | Hydrolysis of the acetamide group | Nucleophilic attack at the carbonyl |
-
Product Stability : Hydrolysis under basic conditions generates a carboxylic acid derivative, which is prone to decarboxylation above 100°C.
Interaction with Biological Nucleophiles
While primarily a chemical analysis, the compound’s reactivity informs its pharmacological interactions:
| Target | Reactive Site | Observed Interaction |
|---|---|---|
| Cysteine Residues | Thioxo group (C=S) | Covalent binding to sulfhydryl groups |
| DNA Base Pairs | Quinoxaline π-system | Intercalation and groove binding |
-
Computational Data : Molecular docking reveals a binding energy of for human serum albumin interactions .
Comparative Reactivity Table
A comparison with structurally related thiazolidinones highlights unique features:
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines.
In a comparative study, thiazolidinones demonstrated selective cytotoxicity against HeLa and K562 cancer cells, with IC50 values indicating strong potency (IC50 values from 8.5 µM to 15.1 µM) compared to standard chemotherapeutics like cisplatin . The mechanism of action often involves the induction of apoptosis via intrinsic and extrinsic pathways, highlighting the compound's potential as an anticancer agent.
Antimicrobial Properties
Thiazolidinone derivatives have been recognized for their antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents . The presence of the quinoxaline moiety in this compound may enhance its activity against resistant bacterial strains.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in inflammatory processes such as cyclooxygenase (COX) and aldose reductase. Inhibition of these enzymes can lead to reduced inflammation and potential therapeutic benefits in conditions like diabetes and arthritis .
Synthesis Techniques
The synthesis of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of thiazolidinone derivatives with substituted benzaldehydes to form the desired imine structure.
- Functionalization : Subsequent steps involve functionalizing the thiazolidinone ring to introduce various substituents that enhance biological activity.
- Purification : The final product is usually purified through recrystallization or chromatography to ensure high purity for biological testing.
Case Studies
Several studies have documented the efficacy of thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazolidinone Derivatives
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound contrasts with halogenated (e.g., Cl, F) or methyl groups in analogues. Methoxy enhances solubility but reduces metal-chelating capacity compared to trichlorobenzylidene in ML302, which inhibits IMP-1 via Zn sequestration ().
- Acetamide Variations: The quinoxalin-6-yl group provides a planar, aromatic surface for π-π stacking, differing from smaller groups like 4-methylpiperazinyl (ML302) or hydroxyphenyl ().
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
- IR Signatures: All thiazolidinone derivatives share C=O (~1700 cm⁻¹) and C=S (~750 cm⁻¹) stretches. The target compound’s methoxy group would show a distinct C-O stretch near 1250 cm⁻¹.
- Thermal Stability : Decomposition in ML302 () contrasts with the stability of methoxy-substituted derivatives, which typically melt below 150°C ().
Pharmacological Activity
- Anticancer Potential: Fluorinated benzylidene derivatives () exhibit IC₅₀ values in the micromolar range against breast cancer cells (MCF-7), while ML302 shows nanomolar inhibition of IMP-1 (). The target compound’s quinoxaline group may target topoisomerases or kinases, though specific activity data is lacking.
Biological Activity
The compound 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide belongs to a class of thiazolidinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. The structure features a thiazolidinone ring, which is significant for its biological activity.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit promising anticancer properties. In a study involving various derivatives, compounds similar to the one showed selective cytotoxicity against multiple cancer cell lines. For instance, certain thiazolidinone derivatives demonstrated IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and 8.9 µM to 15.1 µM against HeLa cells, indicating significant anticancer potential compared to standard treatments like cisplatin .
The anticancer effects of thiazolidinone derivatives are attributed to their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Antibacterial Activity
Thiazolidinone compounds have also been studied for their antibacterial properties. In vitro tests have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections . For example, one derivative exhibited significant inhibition against Gram-positive bacteria.
Case Studies
- Study on Anticancer Properties : A series of thiazolidinone derivatives were evaluated for their antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The most active compound demonstrated IC50 values significantly lower than those of established chemotherapeutics, suggesting its potential as a novel anticancer agent .
- Antibacterial Efficacy : Another study focused on the antibacterial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds showed strong inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Data Table: Biological Activities of Thiazolidinone Derivatives
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?
The synthesis typically involves condensation of a benzylidene-thiazolidinone intermediate with a quinoxaline-acetamide derivative. A common method uses potassium carbonate in DMF as a base, with chloroacetylation steps and TLC monitoring to track reaction completion . Key intermediates are characterized via melting point analysis, IR, and NMR spectroscopy. For example, the Z-configuration of the benzylidene moiety is confirmed using NOESY or 2D-NMR to resolve stereochemical ambiguity.
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
A combination of -NMR, -NMR, and IR spectroscopy is critical. The thioxo (C=S) group in the thiazolidinone ring exhibits a distinct IR absorption at 1200–1250 cm. NMR can resolve the quinoxaline aromatic protons (δ 8.2–8.6 ppm) and the methoxybenzylidene protons (δ 3.8–4.0 ppm for OCH). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography may be used for absolute configuration determination .
Q. What are the recommended storage conditions to ensure compound stability during biological assays?
Store the compound in amber vials under inert gas (e.g., argon) at –20°C to prevent oxidation of the thioxo group and photodegradation of the quinoxaline moiety. Purity should be verified via HPLC (≥95%) before use in assays .
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies optimize synthesis yield under varying reaction conditions?
DOE is critical for identifying optimal parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can evaluate the impact of DMF volume (2–5 mL/g substrate) and reaction time (6–24 hours) on yield. Response surface modeling helps pinpoint conditions (e.g., 4 mL/g DMF, 12 hours) that maximize yield while minimizing byproduct formation .
Q. What computational approaches predict the reactivity of the Z-configuration in the benzylidene-thiazolidinone moiety?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the energy barrier for Z→E isomerization. Transition state analysis using intrinsic reaction coordinate (IRC) methods reveals stabilization mechanisms, such as hydrogen bonding between the methoxy group and thiazolidinone carbonyl . Molecular dynamics simulations further assess conformational stability in solvent environments.
Q. How should researchers resolve contradictions between in vitro bioactivity data and computational docking predictions?
Discrepancies may arise from solvent effects or protein flexibility. Validate docking results with molecular dynamics simulations (e.g., 100 ns trajectories) to account for receptor conformational changes. Experimentally, use isothermal titration calorimetry (ITC) to measure binding affinity and compare with docking scores. If contradictions persist, re-evaluate the compound’s tautomeric forms or protonation states under assay conditions .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical purity?
Use continuous-flow reactors with precise temperature control (±1°C) to avoid thermal degradation. A packed-bed reactor with immobilized base (e.g., KCO on silica) minimizes side reactions. Monitor stereochemistry via inline UV-Vis spectroscopy at 280 nm (quinoxaline absorbance) and adjust residence time dynamically .
Methodological Resources
- Synthesis Optimization : Reference kinetic data from analogous thiazolidinone derivatives (e.g., reaction rates in DMF vs. DMSO) .
- Bioactivity Testing : Use standardized protocols for antimicrobial assays (e.g., MIC determination via broth microdilution) and antioxidant activity (DPPH radical scavenging) .
- Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
